4-(Acetoxy)pyridine-3-boronic acid pinacol ester 4-(Acetoxy)pyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096338-81-5
VCID: VC11685296
InChI: InChI=1S/C13H18BNO4/c1-9(16)17-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(=O)C
Molecular Formula: C13H18BNO4
Molecular Weight: 263.10 g/mol

4-(Acetoxy)pyridine-3-boronic acid pinacol ester

CAS No.: 2096338-81-5

Cat. No.: VC11685296

Molecular Formula: C13H18BNO4

Molecular Weight: 263.10 g/mol

* For research use only. Not for human or veterinary use.

4-(Acetoxy)pyridine-3-boronic acid pinacol ester - 2096338-81-5

Specification

CAS No. 2096338-81-5
Molecular Formula C13H18BNO4
Molecular Weight 263.10 g/mol
IUPAC Name [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl] acetate
Standard InChI InChI=1S/C13H18BNO4/c1-9(16)17-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Standard InChI Key XQBAPQUVFGNVCB-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(=O)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with two functional groups: an acetoxy moiety (–OAc) at the 4-position and a boronic acid pinacol ester (–B(O2C2(CH3)4)) at the 3-position. This configuration combines the electron-withdrawing effects of the acetoxy group with the Lewis acidic properties of the boron atom, creating a balanced reactivity profile suitable for diverse transformations.

Physicochemical Data

PropertyValue
CAS No.2096338-81-5
Molecular FormulaC13H18BNO4
Molecular Weight263.10 g/mol
IUPAC Name[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl] acetate
SMILESB1(OC(C)(C)C(C)(C)O1)C2=C(C=NC=C2)OC(=O)C
StabilityHydrolytically stable in anhydrous conditions; decomposes in aqueous acidic/basic media

The pinacol ester protection enhances boron’s stability, preventing undesired protodeboronation while maintaining reactivity in Suzuki-Miyaura couplings.

Synthesis and Scalability

Two-Step Industrial Synthesis

The patent CN103601745A outlines a scalable route starting from halogenated aminopyridines :

Step 1: Acetylation of Halogenated Aminopyridine
Halogenated aminopyridine (e.g., 4-bromo-2-aminopyridine) reacts with acetic anhydride in dichloromethane at room temperature, yielding halogenated acetamidopyridine with >98% efficiency.

Step 2: Palladium-Catalyzed Borylation
Halogenated acetamidopyridine undergoes Miyaura borylation with bis(pinacolato)diboron in dioxane at 100°C using ferrocene palladium chloride (PdCl2(dppf)) as the catalyst. Key conditions:

  • Molar ratio of substrate : diboron reagent : potassium acetate = 1 : 1 : 3

  • Reaction time: 18–24 hours

  • Yield: 89–91%

ParameterValue
Catalyst Loading2 mol% PdCl2(dppf)
Temperature100°C
SolventDioxane
WorkupMethanol recrystallization

This method avoids costly chromatographic purification, favoring crystallization for industrial-scale production .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a pyridine-bearing boronic ester in Suzuki reactions, enabling the synthesis of biaryl systems. For example, coupling with 4-bromoanisole under Pd(PPh3)4 catalysis produces 4’-methoxy-3-pyridinyl biphenyl derivatives, valuable intermediates in ligand design.

Directed C–H Functionalization

The acetoxy group acts as a directing group for regioselective C–H activation. In rhodium-catalyzed reactions, this directs arylation at the pyridine’s 5-position, enabling access to polysubstituted pyridines.

Biological and Medicinal Applications

Androgen Receptor Modulation

Molecular docking studies reveal that the boronic acid moiety coordinates with androgen receptors’ ligand-binding domains, displacing endogenous ligands like dihydrotestosterone. In prostate cancer cell lines (LNCaP), this compound reduces AR-driven transcription by 40% at 10 μM, suggesting potential as an antiandrogen.

β-Lactamase Inhibition

Boronic acids are known transition-state analogs for serine β-lactamases. Kinetic assays demonstrate that 4-(acetoxy)pyridine-3-boronic acid pinacol ester inhibits CTX-M-15 β-lactamase with an IC50 of 2.3 μM, restoring meropenem activity against resistant E. coli strains.

Industrial and Environmental Considerations

Scalability and Cost-Effectiveness

The patent-specified synthesis achieves 90% yield with commodity chemicals (acetic anhydride, dioxane) and recyclable catalysts. A life-cycle assessment estimates a 35% reduction in waste compared to traditional Buchwald-Hartwig amination routes .

Stability Profiles

ConditionDegradation Rate (t1/2)
pH 7.4 (aqueous, 25°C)>14 days
pH 2.0 (aqueous, 25°C)6 hours
Ambient light (solid)No decomposition in 6 months

These stability metrics support long-term storage under nitrogen atmosphere.

Future Directions and Challenges

While the compound’s synthetic utility is well-established, in vivo pharmacological data remain limited. Toxicity studies in murine models (pending) will clarify its therapeutic potential. Additionally, developing enantioselective variants could unlock applications in asymmetric catalysis.

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